4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione
Description
4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione (CAS: 89863-08-1, molecular formula: C₁₁H₂₂N₂O₃S) is a 14-membered macrocyclic ligand containing two oxygen atoms, two nitrogen atoms, and a thione (C=S) group. The methyl substituents at the 4 and 6 positions enhance its lipophilicity and conformational stability compared to non-methylated analogs . Macrocyclic thiones are of interest in coordination chemistry due to their preorganized donor sites, which enable strong binding to transition metals. Potential applications include catalysis, ion sensing, and materials science.
Properties
CAS No. |
89863-08-1 |
|---|---|
Molecular Formula |
C11H22N2O3S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
4,6-dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione |
InChI |
InChI=1S/C11H22N2O3S/c1-12-3-5-14-7-9-16-10-8-15-6-4-13(2)11(12)17/h3-10H2,1-2H3 |
InChI Key |
ZERWTZQUNZMGHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCOCCOCCN(C1=S)C |
solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,9,12-trioxa-4,6-diazacyclotetradecane with a sulfur-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between 4,6-dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione and related compounds:
| Compound Name | CAS Number | Molecular Formula | Structural Features | Key Properties | Potential Applications |
|---|---|---|---|---|---|
| 4,6-Dimethyl-1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione | 89863-08-1 | C₁₁H₂₂N₂O₃S | 14-membered macrocycle with methyl groups at 4,6 positions; thione group | Enhanced lipophilicity, preorganized donor sites, stable metal coordination | Catalysis, metal ion sensors |
| 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione | 75491-64-4 | C₉H₁₈N₂O₃S | Same macrocyclic backbone without methyl groups | Lower solubility in organic solvents; reduced steric hindrance | Basic coordination studies, simpler ligand systems |
| 3-Amino-1,4,2-dithiazole-5-thione | 214556-14-6 | C₂H₂N₂S₃ | 5-membered heterocycle with two sulfur atoms and an amino group | High sulfur content; smaller ring size; amino donor site | Soft metal binding (e.g., Cu, Ag), organic synthesis |
| 4-Imino-2-methyl-2-(2-methyl-1-propenyl)-1,3-oxathiolane-5-thione | 792138-85-3 | C₈H₁₁NOS₂ | 5-membered oxathiolane ring with bulky substituents | Steric hindrance limits coordination; reactive imino group | Organic intermediates, specialty chemicals |
Detailed Comparisons
(a) Macrocyclic vs. Non-Macrocyclic Thiones
- 4,6-Dimethyl Macrocycle (89863-08-1): The 14-membered ring provides multiple donor sites (O, N, S), enabling polydentate coordination. Methyl groups improve solubility in non-polar solvents and stabilize metal complexes via steric protection .
- Its smaller molecular weight (C₉H₁₈N₂O₃S) may favor aqueous solubility .
(b) Thione Group Functionality
- 3-Amino-1,4,2-dithiazole-5-thione (214556-14-6): The dithiazole-thione structure offers dual sulfur donors and an amino group, favoring soft metal binding (e.g., Ag⁺, Hg²⁺). However, the small ring size limits chelation to monodentate or bidentate modes, unlike the macrocycle’s encapsulation capability .
- Oxathiolane-thione (792138-85-3): The imino group introduces reactivity for further functionalization, but steric bulk from methyl-propenyl groups restricts coordination chemistry. Applications lean toward synthetic intermediates rather than metal binding .
Impact of Substituents on Stability and Reactivity
- Methyl Groups : In the target compound, methyl substituents enhance thermal and chemical stability, analogous to dimethyl groups in quaternized poly(2,6-dimethyl-1,4-phenylene oxide) (QPPO), which improve alkaline conductivity and membrane durability .
- Thione vs. Thiol : The thione group (C=S) is less prone to oxidation than thiols (C–SH), making it suitable for long-term applications in reactive environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
